Cdk9-IN-8 -

Cdk9-IN-8

Catalog Number: EVT-3026996
CAS Number:
Molecular Formula: C31H32FN7O3
Molecular Weight: 569.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Cdk9-IN-8 was developed as part of ongoing medicinal chemistry efforts aimed at creating more effective CDK9 inhibitors. It falls under the category of small molecule inhibitors and is classified as a potent and selective inhibitor of CDK9, showing significant promise in preclinical studies for various cancers, including triple-negative breast cancer and acute myeloid leukemia .

Synthesis Analysis

Methods and Technical Details

The synthesis of Cdk9-IN-8 involves several chemical reactions designed to create the compound efficiently while minimizing hazardous conditions. Key steps include:

  1. Formation of Key Intermediates: The synthesis begins with the preparation of key intermediates through various methods such as cyclization and nucleophilic substitutions. For instance, one approach involves using malononitrile and 1-bromo-2-(2-bromoethoxy)ethane to generate a critical intermediate through successive reactions .
  2. Improved Synthetic Routes: Recent studies have optimized synthetic routes by replacing hazardous reagents like sodium hydride with safer alternatives such as potassium carbonate, leading to higher yields and reduced reaction times .
  3. Final Assembly: The final product is obtained through substitution reactions between key intermediates, achieving high purity and yield .
Molecular Structure Analysis

Structure and Data

Cdk9-IN-8's molecular structure features a complex arrangement conducive to its function as a CDK9 inhibitor. The compound's structure can be characterized by:

  • Chemical Formula: The specific formula details are typically represented in studies, indicating the number of atoms of each element present.
  • Three-Dimensional Configuration: The spatial arrangement is crucial for binding affinity to CDK9, which can be analyzed using molecular modeling techniques .

Spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing Cdk9-IN-8 include:

  1. Cyclization Reactions: These are critical for forming rings within the molecular structure that contribute to its biological activity.
  2. Nucleophilic Substitution: Essential for attaching various functional groups that enhance selectivity and potency against CDK9.
  3. Deprotection Steps: Often necessary to reveal active sites within the molecule that interact with the target enzyme .

These reactions are carefully controlled to optimize yield and minimize by-products.

Mechanism of Action

Process and Data

Cdk9-IN-8 exerts its inhibitory effects by binding to the active site of CDK9, preventing its interaction with cyclin T1. This inhibition disrupts the phosphorylation of RNA polymerase II, leading to decreased transcriptional activity of oncogenes such as MYC and MCL1. Studies have demonstrated that treatment with Cdk9-IN-8 results in significant reductions in phosphorylated RNA polymerase II levels, indicating effective inhibition of CDK9 activity .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cdk9-IN-8 possesses distinct physical properties that contribute to its functionality:

  • Solubility: The compound's solubility characteristics are crucial for its bioavailability in therapeutic applications.
  • Stability: Stability under physiological conditions is essential for maintaining efficacy during treatment.

Chemical properties such as pKa values, logP (partition coefficient), and molecular weight are also evaluated to predict pharmacokinetic behavior .

Applications

Scientific Uses

Cdk9-IN-8 has significant potential applications in cancer therapy due to its selective inhibition of CDK9. Its primary scientific uses include:

  • Cancer Treatment: Targeting transcriptionally addicted cancers like triple-negative breast cancer shows promise in preclinical models.
  • Research Tool: As a selective inhibitor, it serves as a valuable tool for studying the role of CDK9 in cellular processes and disease mechanisms .
Molecular Biology of CDK9 as a Therapeutic Target

Structural Dynamics of CDK9-Cyclin T Complex

CDK9, the catalytic core of the positive transcription elongation factor b (P-TEFb), functions as a heterodimer with cyclin T (T1, T2a, or T2b). This complex architecture enables phosphorylation of RNA polymerase II (RNAP II) and elongation factors to regulate transcriptional competence. Cyclin T1 predominates (>80% of complexes), with its cyclin box domain facilitating substrate recruitment and complex stability [1] [9].

ATP-Binding Domain Architecture and Kinase Activation Mechanisms

The ATP-binding cleft of CDK9 resides between its N-terminal β-sheet lobe and C-terminal α-helical lobe. Key structural elements include:

  • Glycine-rich loop (G-loop): Positions ATP’s phosphate groups
  • Hinge region: Binds adenine via H-bonds with Asp104 and Cys106
  • DFG motif (Asp167-Phe168-Gly169): Coordinates Mg²⁺ for phosphotransfer [9] [3]Kinase activation requires T-loop phosphorylation at Thr186, primarily mediated by CDK7. This phosphorylation reorients the T-loop to expose the substrate-binding site and stabilizes the αC helix for cyclin T1 docking. The resultant active conformation enables processive phosphorylation of Ser2 residues in RNAP II’s C-terminal domain (CTD) [1] [4] [9].

Table 1: Key Structural Motifs in CDK9 ATP-Binding Domain

Structural ElementResiduesFunctionConsequence of Dysregulation
G-loop27-33ATP phosphate positioningReduced catalytic efficiency
Hinge region102-108Adenine binding (Asp104, Cys106)Impaired inhibitor binding
DFG motif167-169Mg²⁺ coordinationLoss of kinase activity
T-loop170-216Substrate access gate (Thr186 phosphorylation)Failure to phosphorylate RNAP II

Isoform-Specific Functional Roles: CDK9 (42 kDa vs. 55 kDa)

Two CDK9 isoforms arise from alternative promoters within the CDK9 gene:

  • CDK9 (42 kDa): The canonical isoform, localized in the nucleoplasm. It governs global transcriptional elongation through RNAP II phosphorylation [1] [4].
  • CDK9 (55 kDa): Contains an additional 117 N-terminal amino acids, directing nucleolar localization. It exhibits tissue-specific expression (enriched in brain/liver) and links to DNA repair via Ku70 interaction and apoptosis regulation [1] [3] [5].

Table 2: Functional Dichotomy of CDK9 Isoforms

AttributeCDK9 (42 kDa)CDK9 (55 kDa)
Molecular Weight42 kDa55 kDa
Promoter TypeGC-richTATA box
Subcellular LocalizationNucleoplasmNucleolus
Primary FunctionsTranscriptional elongation, RNAP II phosphorylationDNA repair, apoptosis regulation
Expression in CancerUbiquitously overexpressedVariable (elevated in hepatocellular carcinoma)
Key Interacting PartnersCyclin T1, BRD4, SEC componentsKu70, p53

Isoform imbalance occurs in malignancies—e.g., hepatocellular carcinoma shows elevated CDK9 (55 kDa), correlating with chemotherapy resistance [3] [5].

Transcriptional Regulation by CDK9 in Oncogenesis

RNA Polymerase II Phosphorylation and Transcriptional Elongation

CDK9 orchestrates the transition from transcriptional initiation to elongation via a multi-step mechanism:

  • Initiation: CDK7 phosphorylates RNAP II CTD at Ser5, enabling promoter clearance [4] [9].
  • Pausing: Negative elongation factors (NELF/DSIF) arrest RNAP II 30-60 bp downstream of transcription start sites. DSIF stabilizes paused complexes, while NELF blocks TFIIS-mediated rescue of backtracked polymerase [4] [7].
  • Elongation activation: CDK9 phosphorylates:
  • Ser2 of RNAP II CTD heptad repeats (YSPTSPS), releasing polymerase into gene bodies
  • Spt5 subunit of DSIF, converting it into a positive elongation factor
  • NELF, triggering its dissociation from the elongation complex [1] [4]

Table 3: CDK9 Substrates in Transcriptional Control

SubstratePhosphorylation Site(s)Functional ConsequenceTherapeutic Relevance
RNAP II CTDSer2 (YSPTSPS repeats)Release into productive elongationUniversal anti-cancer target
DSIF (Spt5)Thr1, Ser2, Thr4Converts DSIF to elongation activatorDisrupts promoter-proximal pause
NELF-ESer246, Ser251, Thr253Dissociation from elongation complexReduces transcriptional repression

Pharmacological CDK9 inhibition (e.g., Cdk9-IN-8) triggers RNAP II accumulation near promoters, depleting elongating polymerase within gene bodies—validated by chromatin immunoprecipitation assays [4] [7].

Role in MYC-Driven Transcriptional Amplification

MYC oncoproteins hijack CDK9 to amplify transcription of proliferative and anti-apoptotic genes:

  • Mechanism: MYC binds enhancer boxes (E-boxes), recruiting P-TEFb via Mediator and BRD4. This forms phase-separated super-enhancers that concentrate CDK9 activity [2] [7] [9].
  • Target genes: BCL2, MCL1, XIAP (anti-apoptotic); CCND1 (cell cycle); LDHA (metabolism). These transcripts exhibit short half-lives, rendering them exceptionally CDK9-dependent [6] [7].

In MYC-driven hepatocellular carcinoma, CDK9 inhibition (shRNA or small molecules) suppressed tumor growth by:

  • Depleting MCL1 protein within 4 hours (IC₅₀: 50 nM)
  • Reducing global Ser2-RNAP II phosphorylation by >70%
  • Inducing caspase-3/7-dependent apoptosis [2] [6].

Triple-negative breast cancer (TNBC) models (MYC-amplified) showed analogous vulnerability:

  • Patient-derived organoids: CDK9 inhibition (CDDD11-8) reduced viability (IC₅₀: 272–771 nM)
  • Mechanistic basis: RNAP II pausing at MYC target gene promoters (MCL1, BCL2) confirmed by ChIP-seq [7].

Cdk9-IN-8 exemplifies isoform-non-selective inhibitors that disrupt this oncogenic circuitry, preferentially killing MYC-hyperactive malignancies.

Properties

Product Name

Cdk9-IN-8

IUPAC Name

1-N-[4-[[7-cyclopentyl-6-(dimethylcarbamoyl)pyrrolo[2,3-d]pyrimidin-2-yl]amino]phenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide

Molecular Formula

C31H32FN7O3

Molecular Weight

569.6 g/mol

InChI

InChI=1S/C31H32FN7O3/c1-38(2)27(40)25-17-19-18-33-30(37-26(19)39(25)24-5-3-4-6-24)36-23-13-11-22(12-14-23)35-29(42)31(15-16-31)28(41)34-21-9-7-20(32)8-10-21/h7-14,17-18,24H,3-6,15-16H2,1-2H3,(H,34,41)(H,35,42)(H,33,36,37)

InChI Key

KXUNYNZTSOIXMY-UHFFFAOYSA-N

SMILES

CN(C)C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)NC4=CC=C(C=C4)NC(=O)C5(CC5)C(=O)NC6=CC=C(C=C6)F

Solubility

not available

Canonical SMILES

CN(C)C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)NC4=CC=C(C=C4)NC(=O)C5(CC5)C(=O)NC6=CC=C(C=C6)F

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